Product packaging for (1S)-1-Benzyl-2-(dimethylamino) Ethylamine(Cat. No.:CAS No. 29802-26-4)

(1S)-1-Benzyl-2-(dimethylamino) Ethylamine

Cat. No.: B3041450
CAS No.: 29802-26-4
M. Wt: 178.27 g/mol
InChI Key: HKHSRJNAQHRMGT-NSHDSACASA-N
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Description

Significance of Chiral Amines in Asymmetric Synthesis and Catalysis

Chiral amines are indispensable tools in the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral product. The biological activity of many pharmaceuticals, agrochemicals, and natural products is often dependent on their specific three-dimensional arrangement, making enantioselective synthesis a critical endeavor. More than 80% of all drugs and drug candidates contain an amine functional group, and many of these are chiral yale.edu.

The significance of chiral amines stems from their versatile roles as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product.

Chiral Ligands: Chiral amines can coordinate to metal centers to form chiral catalysts. These catalysts can then mediate a wide range of asymmetric reactions, such as hydrogenations, cross-couplings, and additions to carbonyl compounds, with high levels of enantioselectivity.

Organocatalysts: In some cases, chiral amines themselves can act as catalysts, activating substrates through the formation of transient chiral intermediates like enamines or iminium ions. This approach, known as organocatalysis, offers a metal-free alternative for asymmetric synthesis.

The ability of chiral amines to induce stereoselectivity is a cornerstone of modern organic synthesis, enabling the efficient construction of complex chiral molecules from simple, achiral starting materials.

Historical Context and Evolution of Chiral N,N-Dimethyl-substituted Ethylamines as Stereodifferentiating Agents

The use of chiral amines as stereodifferentiating agents has a rich history. Early examples often involved naturally occurring alkaloids. However, the systematic development of synthetic chiral ligands has been a major focus of research for several decades.

Within the broader class of chiral diamines, N,N-dimethyl-substituted ethylamines have emerged as a significant subclass. The presence of the methyl groups on one of the nitrogen atoms can influence the steric and electronic properties of the molecule, which in turn affects its performance as a chiral ligand or catalyst.

Historically, much of the focus was on C2-symmetric diamines, where the two nitrogen atoms and their substituents are related by a twofold axis of symmetry. Compounds like (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine have been extensively studied and utilized in a variety of asymmetric transformations researchgate.net. These C2-symmetric ligands are often favored due to the reduced number of possible transition states in a catalytic cycle, which can simplify the analysis of stereochemical outcomes.

However, more recently, there has been a growing interest in C1-symmetric, or unsymmetrical, chiral diamines. These ligands lack an axis of symmetry and can offer unique stereochemical control that is not achievable with their C2-symmetric counterparts. The development of synthetic routes to access these unsymmetrical diamines has been crucial for expanding the toolbox of chiral ligands available to synthetic chemists nih.gov. The synthesis of C1-symmetric chiral diamines has been achieved by condensing chiral amines like exo-(-)-bornylamine with various Cbz-protected amino acids nih.gov.

The evolution of chiral N,N-dimethyl-substituted ethylamines reflects a broader trend in asymmetric catalysis: a move from readily available natural products to rationally designed, synthetically accessible ligands that can be fine-tuned for specific applications.

Overview of Research Trajectories for N,N-Dimethylated Ethane-1,2-diamines in Advanced Organic Transformations

Current research on N,N-dimethylated ethane-1,2-diamines is focused on expanding their applications in advanced organic transformations and developing more efficient and selective catalytic systems. Key research trajectories include:

Development of Novel Ligands: There is ongoing effort to synthesize new N,N-dimethylated diamine ligands with diverse steric and electronic properties. This includes the preparation of both C2-symmetric and C1-symmetric structures to broaden the scope of their applications. For instance, (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane has been identified as a highly effective ligand for nickel-catalyzed alkyl-alkyl cross-coupling reactions nih.gov.

Application in a Wider Range of Reactions: Researchers are exploring the use of these ligands in a variety of catalytic asymmetric reactions beyond traditional applications. This includes their use in challenging transformations such as C-H functionalization, photoredox catalysis, and the synthesis of complex natural products.

Mechanistic Studies: A deeper understanding of the mechanism by which these ligands induce asymmetry is crucial for the rational design of more effective catalysts. Computational and experimental studies are being employed to elucidate the structure of the active catalytic species and the nature of the transition states in key stereodetermining steps.

Green Chemistry Approaches: There is a growing emphasis on developing catalytic systems that are more environmentally friendly. This includes the use of earth-abundant metals, milder reaction conditions, and the development of recyclable catalysts. Chiral diamine ligands are being explored in aqueous media to promote greener synthetic methods chemrxiv.org.

The continued exploration of N,N-dimethylated ethane-1,2-diamines and their derivatives promises to yield new and powerful tools for asymmetric synthesis, contributing to the efficient and selective production of valuable chiral compounds.

Research Findings on Related Chiral Diamines in Asymmetric Catalysis

While specific research data for (1S)-1-Benzyl-2-(dimethylamino) Ethylamine is not extensively available in the reviewed literature, the performance of structurally related chiral diamines in asymmetric catalysis provides valuable insights into the potential applications of this compound class. The following tables summarize representative findings for C1-symmetric and N,N'-dimethylated diamine ligands in various enantioselective transformations.

Table 1: Application of C1-Symmetric Chiral Diamines in the Asymmetric Henry Reaction nih.gov
EntryAldehydeNitroalkaneLigand/MetalYield (%)ee (%)dr
1BenzaldehydeNitromethaneL1/CuCl2·2H2O9597-
24-NitrobenzaldehydeNitromethaneL1/CuCl2·2H2O9899-
32-NaphthaldehydeNitromethaneL1/CuCl2·2H2O9698-
4CyclohexanecarboxaldehydeNitromethaneL1/CuCl2·2H2O9295-
Table 2: Application of a Chiral N,N'-Dimethylated Diamine in Ni-Catalyzed Asymmetric Cross-Coupling nih.gov
EntryAlkylchloroboronate EsterAlkylzincLigandYield (%)ee (%)
11-PhenylethylMethylzinc(1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane88>99
21-(4-Methoxyphenyl)ethylMethylzinc(1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane91>99
31-(2-Naphthyl)ethylMethylzinc(1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane85>99
41-CyclohexylethylMethylzinc(1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane8298

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B3041450 (1S)-1-Benzyl-2-(dimethylamino) Ethylamine CAS No. 29802-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHSRJNAQHRMGT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry of 1s 1 Benzyl 2 Dimethylamino Ethylamine and Its Metal Complexes

Ligand Design Principles and Chelation Modes of Diamine Systems

The design of ligands is a critical aspect of developing metal complexes with specific properties, particularly for applications in catalysis. Diamine systems, especially 1,2-diamines, are among the most widely used chelating ligands in coordination chemistry. britannica.com A ligand that can bind to a metal ion through two or more donor atoms is known as a polydentate ligand, and the resulting complex is called a chelate. britannica.comncert.nic.in This chelation results in the formation of a stable ring structure, an effect that significantly enhances the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.

(1S)-1-Benzyl-2-(dimethylamino) Ethylamine is designed with several key features:

1,2-Diamine Backbone: The ethylenediamine (B42938) backbone allows the two nitrogen atoms to coordinate to a single metal center, forming a highly stable five-membered chelate ring. libretexts.org This bidentate coordination is a fundamental characteristic of such ligands. libretexts.org

Chirality: The presence of a stereogenic center at the C1 position, with a defined (S)-configuration, is crucial. researchgate.net When this chiral ligand coordinates to a metal, it can impart its chirality to the complex, which is essential for enantioselective transformations. ucl.ac.uk

Substitution Pattern: The ligand features a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). This asymmetry in substitution affects the electronic properties and steric environment around the metal center. Furthermore, the bulky benzyl (B1604629) group attached to the chiral carbon introduces significant steric hindrance, which can be strategically used to control the stereoselectivity of reactions. nih.gov

The primary design principle behind using chiral diamines like this compound is to create a well-defined, asymmetric environment around a metal ion to influence the stereochemical outcome of a catalyzed reaction.

Structural Elucidation of Metal Complexes with this compound Ligands

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its reactivity. X-ray crystallography is the definitive technique for determining these structures, revealing bond lengths, angles, and coordination geometries.

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. libretexts.org this compound, possessing two nitrogen donor atoms, can exhibit different coordination modes.

Bidentate (κ²) Coordination: This is the most common and stable coordination mode for 1,2-diamine ligands. rsc.org Both the primary and tertiary nitrogen atoms bind to the same metal center, forming a five-membered chelate ring. This mode is strongly favored due to the thermodynamic stability of the chelate effect.

Monodentate (κ¹) Coordination: In certain circumstances, the diamine may coordinate through only one of its nitrogen atoms. libretexts.org This can occur if the metal center is sterically crowded by other bulky ligands, preventing the chelate ring from closing. rsc.org While less common, this mode has been observed in some s-block metal complexes with sterically demanding diamines. rsc.org

Bridging Coordination: The ligand could potentially bridge two metal centers, with each nitrogen atom coordinating to a different metal. This is more likely in the formation of polynuclear complexes.

As a ligand with only two donor sites, this compound cannot act as a polydentate ligand in the sense of being tridentate or higher. Its coordination is typically limited to κ¹ or κ² modes.

Coordination ModeDescriptionDonor Atoms UsedResulting Structure
Monodentate (κ¹) The ligand binds to the metal center through only one of the two nitrogen atoms.1The ligand is pendant, not forming a ring.
Bidentate (κ²) Both nitrogen atoms bind simultaneously to a single metal center.2A stable five-membered chelate ring is formed.
Bridging Each nitrogen atom coordinates to a different metal center.2The ligand links two separate metal ions.

The coordination of a chiral ligand like this compound to a metal center introduces several layers of stereochemistry. When a 1,2-diamine chelates a metal, the five-membered ring is not planar and adopts a puckered conformation, which can be described as either δ or λ.

Electronic and Steric Influences on Metal-Ligand Binding Affinities

The stability and reactivity of metal complexes are governed by a delicate balance of electronic and steric effects. nih.govacs.org

Electronic Effects: The two nitrogen atoms in this compound are Lewis bases that donate their lone pairs of electrons to form coordinate bonds with a Lewis acidic metal center. The alkyl groups (methyl) on the tertiary nitrogen are electron-donating, which increases the electron density on that nitrogen and enhances its basicity. The benzyl group is generally considered weakly electron-withdrawing. These electronic factors modulate the strength of the metal-nitrogen bonds. scispace.com

Steric Effects: Steric hindrance plays a major role in the coordination chemistry of this ligand. kchem.orgresearchgate.net The bulky benzyl group at the C1 position and the two methyl groups on the tertiary amine create a crowded environment. This steric bulk can influence several aspects of the complex:

It can affect the stability of the complex; highly crowded complexes may be less stable. acs.org

It dictates the preferred coordination geometry and the stereochemical arrangement of ligands around the metal. nih.gov

It can create a chiral pocket around the metal's active site, which is crucial for controlling selectivity in asymmetric catalysis.

Substituent GroupPositionElectronic EffectSteric Effect
Benzyl C1Weakly electron-withdrawingHigh
Dimethylamino C2Electron-donating (from methyls)Moderate

Spectroscopic Characterization of Coordination Environments in Novel Complexes

A suite of spectroscopic techniques is employed to characterize the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. The N-H stretching and bending vibrations of the primary amine group show noticeable shifts to lower frequencies upon coordination to a metal center. Furthermore, the appearance of new absorption bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to the M-N stretching vibrations, providing direct evidence of metal-ligand bond formation. nih.govscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination, the signals for protons and carbons near the nitrogen donor atoms experience significant changes in their chemical shifts. The rigid, chiral environment of the chelated complex often renders chemically similar protons (like the two protons on a -CH₂- group) magnetically non-equivalent, leading to more complex splitting patterns. nih.gov

UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals, UV-Vis spectroscopy provides insight into the electronic structure. The spectra are typically characterized by two types of electronic transitions: d-d transitions, which are weak and occur within the metal's d-orbitals, and ligand-to-metal charge transfer (LMCT) bands, which are much more intense. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the metal-ligand bonding. researchgate.net

X-ray Crystallography: As the gold standard for structural analysis, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure. elsevierpure.com It reveals precise information on bond lengths, bond angles, coordination number, geometry, and the absolute stereochemistry of the complex.

Catalytic Applications of 1s 1 Benzyl 2 Dimethylamino Ethylamine As a Chiral Ligand and Auxiliary

Asymmetric Catalysis in Carbon-Carbon Bond Forming Reactions

Detailed studies investigating the utility of (1S)-1-Benzyl-2-(dimethylamino) Ethylamine as a chiral ligand in several pivotal asymmetric carbon-carbon bond forming reactions have not been reported in the reviewed scientific literature. The following subsections reflect this lack of specific data.

Enantioselective Hydrophosphination Reactions

There is currently no available research demonstrating the use of this compound as a chiral ligand for enantioselective hydrophosphination reactions. This area remains unexplored for this particular compound.

Stereoselective Cycloaddition Chemistry (e.g., Diels-Alder)

The application of this compound as a catalyst or ligand in stereoselective cycloaddition reactions, such as the Diels-Alder reaction, has not been documented in published research. While chiral amines are known to catalyze such transformations, specific data for this compound is absent.

Palladium-Catalyzed Cross-Coupling Reactions with Chiral Induction

There is a lack of published data on the application of this compound as a chiral ligand for inducing enantioselectivity in palladium-catalyzed cross-coupling reactions. While the development of chiral ligands is crucial for such reactions, the performance of this specific compound has not been reported.

Application as a Chiral Auxiliary in Diastereoselective Synthesis

The utility of this compound as a chiral auxiliary to control stereochemical outcomes in diastereoselective synthesis is another area lacking specific research findings.

Stereocontrol in Reductive Amination Processes

No specific studies have been found that employ this compound as a chiral auxiliary to direct stereocontrol in reductive amination processes. While related chiral amines are commonly used for this purpose, the effectiveness and diastereoselectivity achievable with this particular compound remain uninvestigated.

Based on a thorough review of available scientific literature, there is insufficient specific information regarding the catalytic applications of the compound This compound in the precise areas outlined in the request.

The specified topics are:

Diastereoselective Alkylation and Acylation Reactions

Mechanistic Investigations of Chiral Induction in Catalytic Cycles

Role in Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP) Systems

Utilization in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

While structurally related chiral amines and amino alcohols are documented as effective ligands and auxiliaries in these types of reactions, the literature retrieved does not detail the specific use, research findings, or mechanistic studies for This compound itself.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, which prohibit introducing information outside the explicit scope, it is not possible to generate the requested article. An attempt to do so would require extrapolating data from analogous but distinct chemical entities, which would be scientifically unfounded.

Computational and Theoretical Investigations on 1s 1 Benzyl 2 Dimethylamino Ethylamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No specific studies detailing quantum chemical calculations for the molecular geometry or electronic structure of (1S)-1-Benzyl-2-(dimethylamino) Ethylamine were found. Such calculations, often using methods like Density Functional Theory (DFT), are standard for determining optimized geometries, bond lengths, bond angles, and electronic properties (e.g., charge distribution, molecular orbitals) of molecules. rsc.org While these methods are broadly applied, specific results for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

There are no available DFT studies that investigate the reaction mechanisms or transition states involving this compound. DFT is a powerful tool for elucidating reaction pathways, calculating activation energies, and understanding the role of catalysts in chemical transformations. elsevierpure.com For instance, DFT has been used to study mechanisms like the Biginelli reaction catalyzed by chiral primary amines or the stereoselective reductive coupling of imines catalyzed by copper-diamine complexes. elsevierpure.comacs.org However, such analyses for the specified compound have not been published.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Specific molecular dynamics (MD) simulations for the conformational analysis and flexibility of this compound are not documented in the searched literature. MD simulations are used to explore the conformational space of flexible molecules, like chiral ligands, to understand their dynamic behavior in different environments (e.g., in solution). nsf.govaps.orgnih.gov This type of analysis provides insight into the accessible conformations that may be relevant for catalytic activity or molecular recognition.

Prediction of Stereoselectivity in Catalytic Transformations via Computational Modeling

No computational models predicting the stereoselectivity of catalytic transformations involving this compound as a ligand or catalyst were identified. Computational modeling is a key strategy for understanding and predicting the origins of stereoselectivity in asymmetric catalysis. scholaris.caresearchgate.net These studies often involve calculating the energies of diastereomeric transition states to predict which stereoisomer will be the major product. acs.org

Analysis of Noncovalent Interactions and Hydrogen Bonding Networks

While the analysis of noncovalent interactions is crucial for understanding molecular recognition and the structure of molecular complexes, no specific studies analyzing these interactions for this compound were found. nih.govnih.gov Such interactions, including hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to supramolecular chemistry and catalyst-substrate binding but have not been computationally detailed for this particular molecule. libretexts.orgmdpi.com

Chemoinformatic Approaches for Ligand Design and Virtual Screening

There is no evidence of chemoinformatic approaches, such as ligand design or virtual screening, being applied to this compound in the available literature. These methods are used in drug discovery and catalyst development to screen large libraries of virtual compounds or to design new molecules with desired properties based on known structural information. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization of Chiral Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of chiral molecules like (1S)-1-Benzyl-2-(dimethylamino) Ethylamine. The determination of enantiomeric purity and absolute configuration often involves the use of chiral auxiliary agents that interact with the enantiomers to induce diastereomeric environments, which can be distinguished by NMR.

One common approach is the use of chiral solvating agents (CSAs) . These agents form transient diastereomeric complexes with the enantiomers of the chiral amine through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. This association leads to differential chemical shifts (Δδ) for the corresponding protons and carbons of the two enantiomers in the NMR spectrum, allowing for their discrimination and quantification. The magnitude of the chemical shift nonequivalence depends on the strength and geometry of the diastereomeric interactions.

Another powerful method is the use of chiral derivatizing agents (CDAs) . These reagents react with the chiral amine to form stable diastereomeric adducts. The resulting diastereomers have distinct NMR spectra, often with significant separation of signals, enabling accurate determination of enantiomeric excess. A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives.

For this compound, the presence of two nitrogen atoms provides sites for interaction with CSAs or reaction with CDAs. The protons and carbons adjacent to the chiral center are particularly sensitive to the diastereomeric environment and are the most informative for stereochemical analysis.

Table 1: Representative ¹³C NMR Chemical Shifts for N'-Benzyl-N,N-dimethylethylenediamine

Carbon AtomChemical Shift (ppm)
C (aromatic)126-140
CH₂ (benzyl)~54
CH₂ (ethyl)~48-58
CH₃ (dimethyl)~45

Note: Data is for the achiral analogue and serves as an estimation.

Chiroptical Techniques for Enantiomeric Purity Determination

Chiroptical techniques are essential for determining the enantiomeric purity and absolute configuration of chiral compounds by measuring their differential interaction with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Chiral molecules exhibit unique CD spectra with positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to their electronic transitions.

For this compound, the aromatic chromophore of the benzyl (B1604629) group is expected to be the primary contributor to the CD spectrum in the UV region. The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the chiral center. The enantiomer, (1R)-1-Benzyl-2-(dimethylamino) Ethylamine, would produce a mirror-image CD spectrum. This property allows for the determination of the absolute configuration of a sample by comparing its CD spectrum to that of a known standard or to theoretical calculations. Furthermore, the intensity of the CD signal is proportional to the concentration of the chiral substance and its enantiomeric excess (ee), making it a valuable tool for quantifying enantiomeric purity.

Optical Rotatory Dispersion (ORD) Analysis

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of rotation of plane-polarized light by a chiral substance varies with the wavelength of the light. An ORD spectrum plots the specific rotation [α] against the wavelength. Similar to CD spectroscopy, ORD spectra of enantiomers are mirror images of each other.

The ORD curve of a chiral molecule can be complex, often showing peaks and troughs in the vicinity of an absorption band, which constitute a Cotton effect. The sign of the Cotton effect in ORD can be correlated with the absolute configuration of the molecule. ORD is a complementary technique to CD and provides valuable information for stereochemical analysis. The specific rotation of this compound at a single wavelength, typically the sodium D-line (589 nm), is a characteristic physical property, but a full ORD spectrum provides more detailed structural information.

Advanced Chromatographic Methods for Chiral Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. For chiral amines like this compound, several advanced chromatographic strategies can be employed.

The most common approach is the use of a chiral stationary phase (CSP) . CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers can interact diastereomerically. This differential interaction leads to different retention times, allowing for their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers.

Alternatively, the indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.

For the quantification of this compound, a validated chiral HPLC method would be developed. This would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. A detector, such as a UV-Vis or mass spectrometer, would be used to quantify the amount of each enantiomer present.

Table 2: Illustrative Chiral HPLC Separation Parameters for a Chiral Amine

ParameterValue
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (S-enantiomer) ~6.5 min
Retention Time (R-enantiomer) ~7.8 min

Note: These are representative parameters and would require optimization for the specific compound.

Future Perspectives and Emerging Research Directions for 1s 1 Benzyl 2 Dimethylamino Ethylamine

Rational Design of Hyperactive and Stereoselective Catalyst Systems

The progression from serendipitous discovery to rational design marks a significant evolution in catalysis. For chiral amines like (1S)-1-Benzyl-2-(dimethylamino) Ethylamine, future advancements will heavily rely on computational and data-driven approaches to create hyperactive and exceptionally stereoselective catalyst systems.

Computational and Data-Driven Approaches: The rational design of next-generation organocatalysts is increasingly being accelerated by computational chemistry. nih.gov Techniques such as Density Functional Theory (DFT) are used to model transition states and elucidate the subtle non-covalent interactions—like non-classical hydrogen bonds and steric effects—that govern stereoselectivity. This understanding allows for the in-silico modification of the catalyst scaffold to enhance its performance.

Furthermore, the field is moving towards machine learning (ML) and artificial intelligence (AI) to predict catalyst performance. digitellinc.combeilstein-journals.org By generating large datasets from quantum mechanical computations, AI models can identify complex relationships between a catalyst's structure and its activity or selectivity. digitellinc.com These models, combined with tools like molecular volcano plots, can screen virtual libraries of catalyst candidates and even propose novel structures through inverse design, moving beyond traditional, experience-guided catalyst development. digitellinc.combeilstein-journals.org This data-driven strategy promises to accelerate the discovery of catalysts derived from this compound with tailored, superior properties for specific transformations.

Table 1: Computational Strategies for Catalyst Design

Design Strategy Description Potential Application for this compound
Descriptor-Based Screening Utilizes calculated properties (e.g., adsorption energies, steric parameters) as simple proxies to estimate catalytic performance, often visualized with volcano plots. nih.gov Rapidly screen modifications to the benzyl (B1604629) or dimethylamino groups to find an optimal balance of reactivity and selectivity.
Transition State Modeling Employs quantum mechanics (e.g., DFT) to calculate the energies of competing diastereomeric transition states, providing insight into the origins of enantioselectivity. nih.gov Fine-tune the catalyst structure to maximize the energy difference between pathways leading to different stereoisomers.
Machine Learning (ML) Uses algorithms to learn from large datasets of computational or experimental results to predict the enantiomeric excess of new catalyst-substrate combinations. digitellinc.combeilstein-journals.org Develop predictive models for a wide range of reactions, enabling the rapid identification of the best catalyst variant without exhaustive experimental screening.

| Inverse Design | Leverages generative AI models to design novel catalyst structures from the ground up, based on desired performance criteria. digitellinc.com | Create entirely new catalyst scaffolds inspired by the core structure of this compound for unprecedented reactivity. |

Integration into Continuous Flow and Microfluidic Reactor Technologies

The translation of organocatalytic methods from batch flasks to industrial-scale production necessitates the adoption of more efficient and sustainable technologies. Continuous flow chemistry and microfluidic reactors offer significant advantages in this regard, including enhanced safety, scalability, and process control.

Integrating catalyst systems based on this compound into these platforms is a key area of future research. Flow reactors, characterized by their high surface-area-to-volume ratios, enable superior heat and mass transfer, which can lead to improved reaction rates and yields. ecampus.com The precise control over residence time and temperature allows for the optimization of reactions in a way that is not possible in batch processing. Microfluidic systems, in particular, are advantageous for rapid reaction screening and optimization due to the minimal amounts of reagents required. ecampus.com

A critical step for implementation is the immobilization of the chiral amine catalyst onto a solid support or its incorporation into a system that allows for its retention within the reactor, paving the way for robust, recyclable, and continuously operating catalytic systems.

Exploration of this compound as a Component in Supramolecular Catalysis

Inspired by the efficiency and specificity of enzymes, supramolecular catalysis utilizes non-covalent interactions to create self-assembled catalytic environments. wikipedia.org This field offers exciting new possibilities for modulating the activity and selectivity of catalysts like this compound.

Future research will explore the incorporation of this chiral diamine into larger, well-defined supramolecular architectures such as chiral cages, helices, or capsules. nih.gov Within the confined space of a supramolecular host, the catalyst can experience a unique microenvironment that can pre-organize substrates, stabilize transition states, and ultimately enhance enantioselectivity. wikipedia.org

For example, chiral imine cages have been shown to catalyze the supramolecular polymerization of other molecules, acting as chaperone-like templates to control the assembly rate and product enantioselectivity. nih.gov Similarly, self-assembled helical polymers can act as chiral scaffolds for metal catalysts, where the structure of the supramolecular assembly is directly linked to the catalytic outcome. By designing systems where this compound is a key building block, it may be possible to create highly ordered, enzyme-mimicking catalysts with emergent properties that surpass those of the individual molecule.

Development of Robust and Recyclable Chiral Catalytic Systems

The high cost and potential environmental impact of sophisticated chiral catalysts make their recovery and reuse a critical objective for sustainable chemistry. A major future direction is the development of robust and easily recyclable systems based on this compound.

The primary strategy for achieving this is through immobilization, where the homogeneous catalyst is anchored to an insoluble support. ecampus.com This heterogenization allows for simple recovery of the catalyst by filtration at the end of a reaction. ecampus.comresearchgate.net

Table 2: Immobilization Strategies for Catalyst Recyclability

Support Material Immobilization Method Advantages Challenges
Polymers (e.g., Polystyrene) Covalent attachment to functionalized resins. researchgate.net High loading capacity, well-established chemistry. Potential for pore diffusion limitations, swelling/shrinking in different solvents.
Inorganic Oxides (e.g., Silica, Zeolites) Grafting onto the surface via covalent bonds. rsc.org High mechanical and thermal stability, rigid structure. rsc.org Lower catalyst loading, potential for catalyst leaching.
Porous Organic Polymers (POPs) Incorporation of the catalyst as a monomer during polymerization. rsc.org High surface area, tunable porosity, and good stability. rsc.org Synthesis can be more complex than simple grafting.

| Magnetic Nanoparticles | Anchoring the catalyst to the surface of magnetic cores (e.g., Fe₃O₄). | Facile separation using an external magnetic field, high surface area. | Potential for catalyst deactivation or leaching, nanoparticle aggregation. |

These recyclable systems not only reduce costs and waste but are also ideally suited for use in the continuous flow reactors discussed previously, enabling large-scale, sustainable chemical production. nih.gov

Synergistic Approaches Combining Organocatalysis and Metal-Catalysis with Chiral Amines

Synergistic catalysis, where two distinct catalysts work in concert to promote a single transformation, has emerged as a powerful strategy to unlock new reactivity and achieve higher levels of selectivity. princeton.edu The combination of chiral amine organocatalysis with transition metal catalysis is a particularly promising frontier. nih.govnih.gov

In this approach, the chiral amine, such as a derivative of this compound, activates one reaction partner (e.g., an aldehyde or ketone via enamine or iminium ion formation), while a transition metal complex activates the other. princeton.edunih.gov This dual activation allows for reactions that are difficult or impossible to achieve with either catalyst alone. princeton.edu

A key challenge in developing these systems is ensuring the compatibility of the two catalysts, as the amine could potentially act as a ligand for the metal, leading to catalyst inhibition. nih.gov However, successful examples have demonstrated the power of this approach. For instance, the combination of palladium and enamine catalysis has been used for the direct catalytic allylic alkylation of aldehydes. nih.gov Future research will focus on expanding the scope of these synergistic systems, fine-tuning catalyst compatibility, and applying them to the synthesis of increasingly complex molecular targets. nih.govacs.org This "1 + x" strategy significantly broadens the reaction space of aminocatalysis, enabling novel transformations by modulating the properties of key reactive intermediates. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-1-Benzyl-2-(dimethylamino)ethylamine in academic settings?

  • Methodological Answer : The synthesis typically involves reductive amination of benzylamine derivatives with dimethylamino ketones or aldehydes. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Ru-BINAP complexes) are employed. Key steps include:

  • Protection of the amine group to avoid side reactions.
  • Use of NaBH₃CN or H₂/Pd-C for selective reduction.
  • Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (1S) enantiomer .
    • Data Note : Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Q. How can researchers characterize the stereochemical purity of (1S)-1-Benzyl-2-(dimethylamino)ethylamine?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention time differences confirm enantiomeric excess.
  • Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +15.3° in methanol) .
  • NMR Analysis : ¹H-NMR coupling constants (e.g., J = 4.2 Hz for vicinal protons) and NOESY correlations validate the (1S) configuration .

Q. What are the documented biological activities of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Test affinity for adrenergic or serotonin receptors via competitive radioligand displacement (e.g., ³H-clonidine for α₂ receptors).
  • In Vitro Toxicity : Assess cytotoxicity in HEK293 cells using MTT assays (IC₅₀ > 100 µM suggests low toxicity) .
  • Functional Studies : Measure cAMP inhibition in GPCR-linked pathways (e.g., HEK293 cells transfected with α₂A-adrenoceptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer :

  • Batch Consistency : Verify enantiomeric purity (see FAQ 2), as impurities in racemic mixtures may skew results.
  • Assay Conditions : Replicate experiments under standardized pH (7.4), temperature (37°C), and buffer (e.g., HEPES) to minimize variability .
  • Meta-Analysis : Cross-reference data from NIST Chemistry WebBook (e.g., thermodynamic stability) and crystallographic studies (e.g., Acta Crystallogr. Sect. E) to validate structural hypotheses .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with α₂-adrenoceptor crystal structures (PDB: 6PRZ). Focus on hydrogen bonding with Asp113 and hydrophobic interactions with Phe193 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2.0 Å) and ligand-protein contact frequency.
  • QM/MM Studies : Calculate charge distribution at the dimethylamino group using Gaussian09 (B3LYP/6-31G*) to predict protonation states in vivo .

Q. How can hygroscopicity challenges be mitigated during storage and handling?

  • Methodological Answer :

  • Storage : Use desiccated containers with silica gel at -20°C. For long-term stability, store as a hydrochloride salt (hygroscopicity reduced by ~70%) .
  • Handling : Work under inert atmosphere (Ar/N₂) in gloveboxes. Lyophilize solutions to recover anhydrous forms.
  • Characterization : Monitor water content via Karl Fischer titration (<0.5% w/w acceptable) .

Q. What strategies improve yield in stereoselective synthesis?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ Jacobsen’s thiourea catalysts (e.g., (S,S)-1,2-diphenylethylenediamine derivatives) for >90% enantiomeric excess .
  • Dynamic Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to resolve intermediates in tandem with racemization catalysts (e.g., Shvo’s catalyst).
  • Process Optimization : Adjust solvent polarity (e.g., switch from THF to toluene) to favor transition-state alignment .

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Feasible Synthetic Routes

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(1S)-1-Benzyl-2-(dimethylamino) Ethylamine
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(1S)-1-Benzyl-2-(dimethylamino) Ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.